

Spectroscopic Profile of Azetidin-3-one Trifluoroacetate: A Technical Guide

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Compound of Interest

Compound Name: Azetidin-3-one trifluoroacetate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **azetidin-3-one trifluoroacetate**. Due to the limited availability of directly published spectra for this specific salt, this document presents an analysis based on the well-established spectroscopic characteristics of the azetidin-3-one cation and the trifluoroacetate anion. The data herein is compiled to serve as a reliable reference for researchers engaged in the synthesis, characterization, and application of this compound in pharmaceutical and chemical research.

Spectroscopic Data Summary

The following tables summarize the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **azetidin-3-one trifluoroacetate**.

NMR Spectroscopy

Table 1: Predicted ^1H NMR Data for **Azetidin-3-one Trifluoroacetate**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~4.5-4.7	s (broad)	4H	$\text{CH}_2\text{-N}^+\text{H}_2\text{-CH}_2$
~9.0-11.0	s (broad)	2H	N^+H_2

Note: Spectra are typically recorded in a deuterated solvent such as DMSO-d₆ or D₂O. The N⁺H₂ protons are exchangeable and may not be observed in D₂O. The chemical shift of the ring protons is expected to be significantly downfield due to the electron-withdrawing effect of the protonated amine and the ketone.

Table 2: Predicted ¹³C NMR Data for **Azetidin-3-one Trifluoroacetate**

Chemical Shift (δ) ppm	Assignment
~200-205	C=O
~60-65	CH ₂ -N ⁺ H ₂ -CH ₂
116.2 (q, ¹ JCF ≈ 290 Hz)	CF ₃ (TFA)
158.4 (q, ² JCF ≈ 35 Hz)	COO ⁻ (TFA)

Note: The trifluoroacetate carbons exhibit characteristic quartets due to coupling with the fluorine atoms.

Table 3: Predicted ¹⁹F NMR Data for **Azetidin-3-one Trifluoroacetate**

Chemical Shift (δ) ppm	Assignment
~ -76	F ₃ C-COO ⁻

Note: The ¹⁹F NMR spectrum is expected to show a single sharp peak, characteristic of the trifluoroacetate anion. The chemical shift is relative to CFCl₃.

Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands for **Azetidin-3-one Trifluoroacetate**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3400-3000	Strong, Broad	N ⁺ -H stretch
~1780-1760	Strong	C=O stretch (azetidinone ring strain)
~1670	Strong	C=O stretch (asymmetric, trifluoroacetate)
~1420	Medium	C-O stretch (symmetric, trifluoroacetate)
~1200, ~1130	Very Strong	C-F stretch (trifluoroacetate)

Note: The carbonyl stretch of the azetidin-3-one is at a higher frequency than typical ketones due to ring strain. The trifluoroacetate anion has very strong, characteristic absorbances in the fingerprint region.

Mass Spectrometry (MS)

Table 5: Predicted Mass Spectrometry Data for **Azetidin-3-one Trifluoroacetate**

m/z	Ion
72.04	[M+H] ⁺ (Azetidin-3-one)
113.99	[M-H] ⁻ (Trifluoroacetic acid)

Note: In electrospray ionization (ESI), the salt will likely dissociate, showing the mass of the protonated azetidin-3-one in positive ion mode and the deprotonated trifluoroacetic acid in negative ion mode. The molecular ion of the intact salt is not expected to be observed.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of **azetidin-3-one trifluoroacetate** in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO- d_6 , D_2O).
- **1H NMR:** Acquire the spectrum on a 400 MHz or higher spectrometer. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.
- **^{13}C NMR:** Acquire the spectrum on the same instrument. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio. Proton decoupling should be applied.
- **^{19}F NMR:** Acquire the spectrum on a spectrometer equipped with a fluorine probe. A simple pulse-acquire sequence is sufficient.

Infrared (IR) Spectroscopy

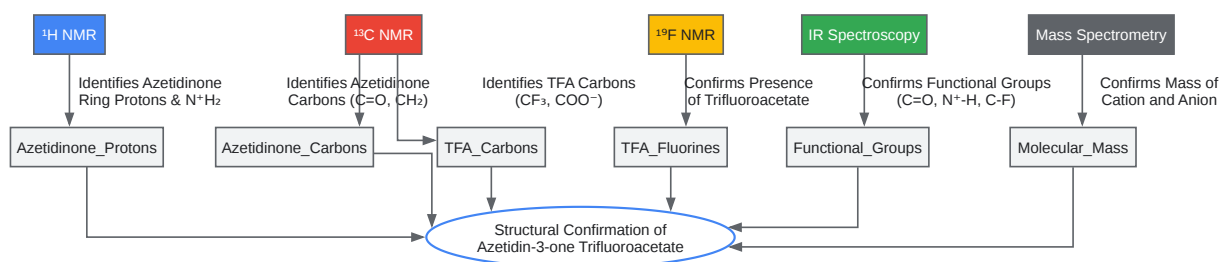
- **Sample Preparation:** For solid samples, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the solid sample directly on the ATR crystal.
- **Data Acquisition:** Record the spectrum from 4000 to 400 cm^{-1} . Typically, 16-32 scans are co-added at a resolution of 4 cm^{-1} . A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

- **Sample Preparation:** Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a suitable solvent for electrospray ionization, such as methanol or acetonitrile/water.
- **Data Acquisition:** Introduce the sample into the ESI source via direct infusion or through an LC system. Acquire spectra in both positive and negative ion modes over a mass range of m/z 50-500.

Data Interpretation Workflow

The following diagram illustrates the logical workflow for interpreting the spectroscopic data to confirm the structure of **azetidin-3-one trifluoroacetate**.



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